molecular formula C21H19ClF5N3O2 B4099900 N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2,3,4,5,6-pentafluorobenzamide

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2,3,4,5,6-pentafluorobenzamide

Cat. No.: B4099900
M. Wt: 475.8 g/mol
InChI Key: PRNBEJTTZVBERW-UHFFFAOYSA-N
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Description

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2,3,4,5,6-pentafluorobenzamide is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a pentafluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2,3,4,5,6-pentafluorobenzamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane or dimethyl sulfoxide, and catalysts like palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2,3,4,5,6-pentafluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions may introduce new functional groups such as halogens or nitro groups .

Scientific Research Applications

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2,3,4,5,6-pentafluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2,3,4,5,6-pentafluorobenzamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and ultimately therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2,3,4,5,6-pentafluorobenzamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which may confer distinct chemical and biological properties. For example, the presence of the pentafluorobenzamide moiety may enhance its stability and reactivity compared to other piperazine derivatives .

Properties

IUPAC Name

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2,3,4,5,6-pentafluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClF5N3O2/c1-2-3-14(31)30-8-6-29(7-9-30)13-5-4-11(10-12(13)22)28-21(32)15-16(23)18(25)20(27)19(26)17(15)24/h4-5,10H,2-3,6-9H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNBEJTTZVBERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClF5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2,3,4,5,6-pentafluorobenzamide
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N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2,3,4,5,6-pentafluorobenzamide
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N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2,3,4,5,6-pentafluorobenzamide
Reactant of Route 4
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N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2,3,4,5,6-pentafluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2,3,4,5,6-pentafluorobenzamide
Reactant of Route 6
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2,3,4,5,6-pentafluorobenzamide

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